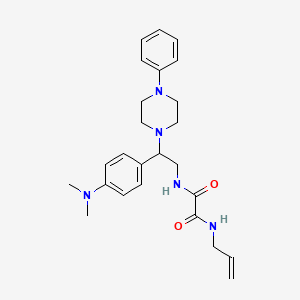![molecular formula C18H19N3O3 B2781475 3-benzyl-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921467-50-7](/img/structure/B2781475.png)
3-benzyl-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is likely a derivative of pyrimidine, which is an aromatic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Molecular Structure Analysis
The molecular structure would be based on the pyrimidine ring, with the various groups (benzyl, ethyl, methoxy, and methyl) attached at the 3, 6, 5, and 1 positions respectively. The dione indicates the presence of two ketone groups, which would be at the 2 and 4 positions of the pyrimidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties such as solubility, melting point, boiling point, etc. Without specific data, we can only speculate on these properties .Aplicaciones Científicas De Investigación
Breast Cancer Treatment
The pyrrolo (pyrido) [2,3-d]pyrimidine derivatives, which share structural features with ribociclib and palbociclib (selective CDK4/6 inhibitors), exhibit promising anti-breast-cancer activity. These compounds have been evaluated against estrogen receptor-positive (ER+) and triple-negative breast cancer cell lines. Notably, dihydroartemisinin-pyrrolo [2,3-d]pyrimidine and dihydroartemisinin-pyrido [2,3-d]pyrimidine derivatives demonstrate significant antiproliferative effects, particularly against triple-negative breast cancer cells .
Metastatic Breast Cancer Therapy
CDK4/6 inhibitors, including ribociclib and palbociclib, have revolutionized metastatic breast cancer treatment. These inhibitors, featuring pyrrolo-[2,3-d]pyrimidine and pyrido [2,3-d]pyrimidine moieties, enhance progression-free survival (PFS) and overall survival (OS) when combined with endocrine therapy for ER+ advanced breast cancer .
Chemical Biology and Drug Design
Understanding the interactions of this compound with biological targets (e.g., enzymes, receptors) can guide drug design. Computational studies and molecular docking experiments may reveal its binding affinity and potential therapeutic applications .
Mecanismo De Acción
Target of Action
The primary targets of 3-benzyl-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione are Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle. They are particularly important in the control of the G1/S and G2/M phase transitions. CDK4/6 inhibitors have been employed in the clinic for the treatment of estrogen receptor-positive (ER+) breast cancer .
Mode of Action
This compound interacts with its targets, the CDKs, by inhibiting their activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest. The compound’s mode of action is similar to that of ribociclib and palbociclib, two typical selective CDK4/6 inhibitors .
Biochemical Pathways
The inhibition of CDKs affects multiple biochemical pathways. The most significant of these is the cell cycle regulation pathway . By inhibiting CDKs, the compound prevents the phosphorylation of retinoblastoma (Rb) protein, a key regulator of the cell cycle. This leads to cell cycle arrest, preventing the cells from proliferating .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation. This is due to the compound’s ability to arrest the cell cycle, preventing cells from dividing and proliferating . This makes the compound a potential candidate for the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-benzyl-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-4-13-10-19-16-14(15(13)24-3)17(22)21(18(23)20(16)2)11-12-8-6-5-7-9-12/h5-10H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEYQDCGQFWEEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B2781393.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-hydroxyethoxy)propanamide](/img/structure/B2781394.png)
![1-(Propan-2-yl)-2-azaspiro[3.5]nonane](/img/structure/B2781395.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea](/img/structure/B2781399.png)

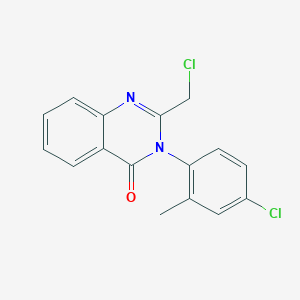

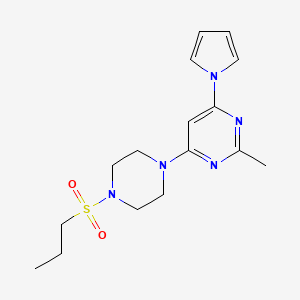
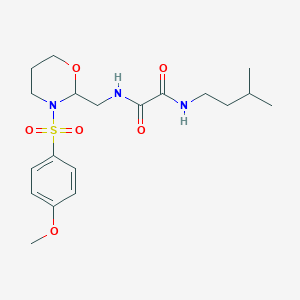
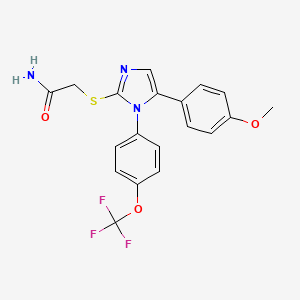
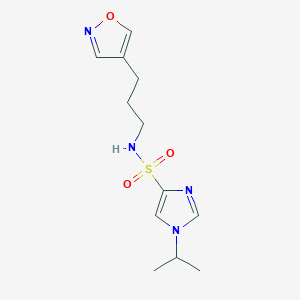
![6-[5-(3,3-Difluorocyclobutanecarbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2781412.png)
![3-[(2-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2781413.png)
